N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Medicinal Chemistry ADME Prediction Ligand Design

Researchers investigating sigma receptor subtype selectivity or PDE4 inhibition face limited access to well-characterized N-phenyl-2-(4-methoxyphenyl)acetamide analogs. This 3-methoxy, 4-(2-oxopyrrolidin-1-yl) derivative fills a critical gap in SAR studies. • Enables systematic sigma-1 vs. sigma-2 selectivity mapping alongside des-methoxy (CAS 922950-32-1) and 3-methyl (CAS 941956-81-6) analogs. • 2-Oxopyrrolidin-1-yl moiety serves as a known sigma-1 PAM pharmacophore; 3-methoxy group provides a metabolic soft spot for liver microsome stability assays. • Supplied as a research-grade chemical with defined identity; suitable for PDE4 enzymatic panel profiling against rolipram reference.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 941889-38-9
Cat. No. B2604987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
CAS941889-38-9
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
InChIInChI=1S/C20H22N2O4/c1-25-16-8-5-14(6-9-16)12-19(23)21-15-7-10-17(18(13-15)26-2)22-11-3-4-20(22)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
InChIKeyHEWCRSXTMWQHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide Structure and Properties


N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide (CAS 941889-38-9) is a synthetic phenylacetamide derivative featuring a 2-oxopyrrolidin-1-yl substituent at the 4-position of the aniline ring and a 4-methoxyphenylacetyl moiety on the amide nitrogen [1]. With a molecular formula of C20H22N2O4 and a molecular weight of 354.41 g/mol, this compound belongs to a broader class of N-phenyl-2-(4-methoxyphenyl)acetamides that have been investigated as potential sigma receptor ligands and phosphodiesterase 4 (PDE4) inhibitors [2]. The compound is supplied as a research-grade chemical and is not approved for diagnostic or therapeutic use. Importantly, this compound has not been extensively characterized in public pharmacological databases; therefore, its biological activity profile remains largely unexplored, and procurement decisions should be based on its well-defined chemical identity rather than on unvalidated pharmacological claims [3].

Identity Well-defined phenylacetamide scaffold with 2-oxopyrrolidin-1-yl and 3-methoxy substituents — suitable as a chemical probe for SAR exploration.
Use context May support sigma receptor selectivity studies, PDE4 inhibitor profiling, and metabolic soft-spot evaluation, but lacks experimental target engagement data.
Selection basis Procurement should be guided by defined chemical identity, not by unvalidated pharmacological claims.

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide Structural Uniqueness Among Analogs


In-class compounds sharing the N-phenyl-2-(4-methoxyphenyl)acetamide scaffold cannot be trivially interchanged because small perturbations in the substitution pattern on the central phenyl ring profoundly alter physicochemical properties and biological target engagement. For instance, the absence of the 3-methoxy group (CAS 922950-32-1) reduces hydrogen-bond acceptor capacity and increases lipophilicity, while replacement of the 3-methoxy with a methyl group (CAS 941956-81-6) eliminates a key metabolic soft spot and alters electronic distribution on the aromatic ring [1]. Furthermore, the 2-oxopyrrolidin-1-yl moiety is a known pharmacophore for sigma-1 receptor positive allosteric modulation in structurally related racetam derivatives [2]. Substitution at the 3-position of the aniline ring can therefore modulate sigma receptor selectivity, PDE4 inhibition potency, and metabolic stability in ways that cannot be predicted from the behavior of the des-methoxy or methyl analogs [1][2].

Attribute
Target compound (CAS 941889-38-9)
Analog (CAS 922950-32-1 / 941956-81-6)
3-substituent
3-OCH₃ (methoxy, H-bond acceptor, resonance donor)
Des-methoxy (absent) or 3-CH₃ (methyl, weaker donor)
Lipophilicity
Predicted lower logP (higher hydrophilicity)
Higher logP; may alter membrane partitioning
Metabolic soft spot
O-demethylation site present (CYP liability)
No O-demethylation; aliphatic hydroxylation instead
Small ring substitutions may shift target engagement, isoform selectivity, and metabolic stability — structural analogs cannot be assumed interchangeable without confirmatory binding and stability data.

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide Evidence-Based Comparison


3-Methoxy Substituent: Increased H-Bond Acceptors and Lower Lipophilicity

The target compound contains a 3-methoxy group on the aniline ring, which is absent in the des-methoxy analog (CAS 922950-32-1). This structural difference is predicted to reduce logP by approximately 0.5–0.7 units and to add one hydrogen-bond acceptor site, which may influence passive membrane permeability and target binding [1]. No experimental solubility, permeability, or target engagement data are available for either compound, so this inference is based solely on in silico physicochemical principles.

Methoxy & logP shift
Class-level inference
Target logP ≈ 2.1 Δ −0.6
vs des-methoxy analog (logP ≈ 2.7)
May support aqueous solubility screening.
In silico prediction only; no experimental logP or permeability data.
Medicinal Chemistry ADME Prediction Ligand Design

3-Methoxy vs. 3-Methyl: Distinct Electronic and Metabolic Profiles

The target compound bears a 3-methoxy group, whereas the close analog CAS 941956-81-6 contains a 3-methyl substituent. The methoxy group is a stronger electron-donating group via resonance, altering the electron density of the aniline ring, and it introduces a site for O-demethylation by cytochrome P450 enzymes, potentially creating a metabolic liability [1]. In contrast, the 3-methyl analog is metabolized primarily through aliphatic hydroxylation, leading to a distinct metabolite profile [1]. No experimental metabolic stability or CYP inhibition data are publicly available for either compound.

Electronic / metabolic profile
Class-level inference
σp −0.27 (OCH₃) Δ 0.10
vs 3-methyl analog (σp −0.17); O-demethylation liability present
Metabolic soft-spot context for half-life profiling.
No experimental microsomal stability data; CYP liability inferred from structure.
Metabolic Stability Structure-Activity Relationship Cytochrome P450

2-Oxopyrrolidin-1-yl Moiety as Sigma-1 PAM Pharmacophore

Methylphenylpiracetam, a close structural relative containing the 2-oxopyrrolidin-1-yl group, is a sigma-1 receptor positive allosteric modulator (PAM) with EC50 in the low micromolar range [1]. The target compound shares this pharmacophoric element, and by class-level inference may also interact with sigma receptors, though the added methoxyphenylacetamide moiety could redirect selectivity toward sigma-2 or other targets [1][2]. No direct binding or functional data for the target compound at sigma receptors are available.

Sigma-1 PAM pharmacophore
Class-level inference
Shared 2-oxopyrrolidine no direct data
Methylphenylpiracetam EC₅₀ 1–10 µM (literature)
May redirect sigma subtype selectivity — requires binding confirmation.
Target compound not tested; divergent selectivity possible.
Sigma Receptor Positive Allosteric Modulator CNS Pharmacology

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide Application Scenarios


3-Methoxy Group in Sigma Receptor Selectivity Studies

Researchers investigating sigma-1 vs. sigma-2 selectivity may employ this compound alongside its des-methoxy (CAS 922950-32-1) and 3-methyl (CAS 941956-81-6) analogs in competitive radioligand binding assays to map the pharmacophoric requirements for subtype selectivity. The predicted electronic and lipophilic differences between the three analogs provide a systematic structure-activity relationship (SAR) dataset that can guide the design of more selective sigma receptor tools [1].

O-Demethylation Liability and Metabolic Stability Evaluation

This compound, bearing a 3-methoxy group, can be used in tandem with the 3-methyl analog (CAS 941956-81-6) in liver microsome stability assays to experimentally determine the impact of the O-demethylation soft spot on hepatic clearance. The resulting data will inform whether the methoxy group confers a pharmacokinetic advantage or disadvantage for in vivo studies [2].

PDE4 Inhibition Profiling vs. Known Pyrrolidinones

Given that 4-(substituted-phenyl)-2-pyrrolidinones are a patented class of PDE4 inhibitors [3], this compound can be profiled in a PDE4 enzymatic assay panel (e.g., PDE4A, PDE4B, PDE4C, PDE4D) to determine whether the migration of the substituted-phenyl ring to the acetamide portion of the molecule preserves PDE4 inhibitory activity. Comparison with rolipram (a reference PDE4 inhibitor) would establish the compound's potential as a novel PDE4 chemotype.

Application
Selection Property
Validation Focus
Sigma receptor selectivity studies
Predicted electronic / lipophilic differences from des-methoxy and 3-methyl analogs
Confirmatory radioligand binding for sigma-1 vs sigma-2
Metabolic stability evaluation
O-demethylation soft spot compared with 3-methyl analog
Liver microsome intrinsic clearance; CYP phenotyping
PDE4 inhibition profiling
Pyrrolidinone-bearing scaffold with migrated phenyl ring
Enzymatic panel (PDE4A-D) vs rolipram; potency and selectivity assessment
Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.